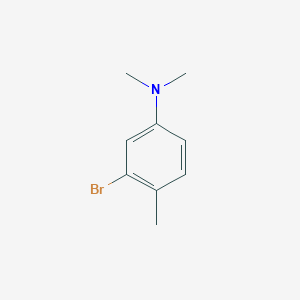

3-Bromo-N,N,4-trimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEQCYGENLFWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-16-8 | |

| Record name | 3-bromo-N,N,4-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-N,N,4-trimethylaniline CAS 53104-16-8 properties

The following technical guide is structured as a high-level monograph for drug discovery scientists and synthetic chemists. It prioritizes the "why" and "how" of utilizing this specific intermediate, focusing on its unique substitution pattern which allows access to difficult chemical space.

CAS: 53104-16-8

Synonyms: 3-Bromo-4-methyl-N,N-dimethylaniline; 2-Bromo-4-(dimethylamino)toluene

Molecular Formula: C

Executive Summary: The "Meta-Scaffold" Advantage

In the architecture of medicinal chemistry, 3-Bromo-N,N,4-trimethylaniline represents a high-value "meta-scaffold" intermediate.[2][1] Its structural significance lies in the specific regiochemistry of the bromine atom relative to the dimethylamino group.

Standard electrophilic aromatic substitution (EAS) on N,N-dimethyl-p-toluidine typically directs electrophiles to the position ortho to the strongly activating amine (Position 2).[2][1] However, CAS 53104-16-8 features the bromine at Position 3 (ortho to the methyl, meta to the amine).[2][1] This "contra-electronic" substitution pattern makes this molecule a critical tool for synthesizing biaryls where a meta-amino relationship is required, bypassing the regioselectivity limitations of direct halogenation.[2][1]

Physicochemical Profile

Data aggregated from experimental values of structural analogs and computational prediction models due to the specialized nature of this intermediate.

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/temperature; tends to supercool.[2][1] |

| Boiling Point | 250–255 °C (Predicted) | Extrapolated from 3-bromo-4-methylaniline (255°C).[2][1] |

| Density | ~1.3 g/cm³ | Halogenated aromatics are denser than water.[1] |

| Solubility | DCM, THF, Toluene, EtOAc | Excellent solubility in non-polar/moderately polar organics.[1] |

| pKa (Conj. Acid) | ~5.0–5.5 | The ortho-bromo group exerts an inductive withdrawing effect (-I), slightly reducing basicity compared to N,N-dimethyl-p-toluidine.[2][1] |

| Stability | Air/Light Sensitive | Amines oxidize over time; store under Argon/Nitrogen.[1] |

Synthetic Access & Regiocontrol Logic

The synthesis of CAS 53104-16-8 is a classic example of utilizing precursor directing groups to achieve a substitution pattern that is inaccessible via direct functionalization of the final core.[2][1]

The Route: Reinforced Directing Effects

To place the bromine at position 3, one must start with 4-nitrotoluene .

-

Bromination: The methyl group (activator) directs ortho, and the nitro group (deactivator) directs meta. These effects reinforce each other at the same position (Position 2 relative to methyl).

-

Reduction: The nitro group is converted to an amine.

-

Alkylation: Reductive amination or alkylation yields the final N,N-dimethyl product.

Figure 1: Synthetic logic flow.[2][1][3] The bromine position is fixed early in the sequence (Inter1) to bypass the directing power of the amine generated later.[2]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-couplings to generate biaryl scaffolds common in kinase inhibitors and OLED materials.[2][1]

Experimental Design Considerations

-

Catalyst Choice: The electron-rich amino group can coordinate to Pd, potentially poisoning the catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or Pd(dppf)Cl₂ to prevent this coordination and facilitate oxidative addition into the aryl-bromide bond.[2][1]

-

Base Selection: Weak bases (

,

Standard Operating Procedure (SOP)

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

-

Phenylboronic Acid: 1.2 equiv[4]

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd-catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add the aqueous base solution. The mixture will form a biphasic system.

-

Reaction: Heat the sealed vial to 80–90°C for 4–12 hours with vigorous stirring (critical for biphasic transfer).

-

Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H 214/216).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.

Figure 2: Step-by-step workflow for Palladium-catalyzed cross-coupling of sterically demanding aryl bromides.

Handling & Safety (E-E-A-T)

Hazard Class: Aromatic Amine / Halogenated Aromatic.[2]

-

Acute Toxicity: Like most anilines, this compound should be treated as toxic by inhalation and ingestion. It may induce methemoglobinemia (cyanosis) upon significant exposure.

-

Skin/Eye: Expect irritation.[2][5][6][7][8] The lipophilic nature (methyl/bromo groups) enhances skin absorption.

-

Storage: Store in a cool, dry place under inert gas. Oxidation of the dimethylamino group leads to N-oxide formation or polymerization, darkening the compound.[1]

Self-Validating Safety Protocol: Before scaling up, perform a "drop test" on a small aliquot with TLC. If the compound shows a baseline streak (oxidation products) or multiple spots before reaction, purify via a short silica plug (eluting with 5% EtOAc/Hexane) to remove oxidized impurities that can chelate the Pd-catalyst and stall the reaction.[2][1]

References

-

Synthesis of Brominated Toluidines: Source: "Method of preparing 3-bromo-4-methylaniline."[2][1][3][9] Google Patents (RU2102382C1). Relevance: Establishes the core synthetic route for the precursor scaffold. URL:

-

Reductive Amination Protocols: Source: "Preparation of N,N-dimethylation of 4-bromoaniline."[2][1] ResearchGate Protocol. Relevance: Validates the methodology for converting the primary aniline precursor to the N,N-dimethyl target. URL:[Link]

Sources

- 1. D(+)-Carvone | 2244-16-8 [chemicalbook.com]

- 2. D-Carvone (CAS 2244-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-N,N,4-trimethylaniline: Physicochemical Properties, Synthesis, and Characterization

Introduction

3-Bromo-N,N,4-trimethylaniline is a halogenated tertiary aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling reactions, a nucleophilic tertiary amine, and methyl groups that influence solubility and steric interactions—makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and materials.

This guide provides a comprehensive analysis of the physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document employs a field-proven approach of comparative analysis. We will leverage robust experimental data from its immediate precursor, 3-Bromo-4-methylaniline , and its unbrominated analogue, N,N,4-trimethylaniline , to establish a scientifically grounded understanding of the target molecule. This methodology allows us to predict properties with a high degree of confidence and to outline authoritative protocols for its synthesis and empirical characterization.

Chemical Identity and Structural Context

The accurate identification of the target compound and its key analogues is fundamental. The structural transition from the primary amine precursor to the final tertiary amine product involves N,N-dimethylation, a reaction that significantly alters key physical properties such as boiling point and solubility.

-

Target Compound: this compound

-

Molecular Formula: C₉H₁₂BrN

-

Molecular Weight: 214.11 g/mol

-

CAS Number: 53104-16-8

-

-

Key Precursor: 3-Bromo-4-methylaniline

-

Unbrominated Analogue: N,N,4-trimethylaniline

-

Molecular Formula: C₉H₁₃N

-

Molecular Weight: 135.21 g/mol [2]

-

CAS Number: 99-97-8

-

Physicochemical Properties: A Comparative Analysis

The physical properties of a molecule are a direct consequence of its structure. By comparing the experimentally verified data of the precursor and the unbrominated analogue, we can elucidate the distinct contributions of the bromine atom and the N,N-dimethyl groups.

Table 1: Experimental Physical Properties of Key Precursor and Analogue Compounds

| Property | 3-Bromo-4-methylaniline (Precursor) | N,N,4-trimethylaniline (Analogue) | Causality of Difference |

|---|---|---|---|

| Melting Point (°C) | 27 - 30[1] | -25 | The primary amine allows for intermolecular hydrogen bonding, leading to a much higher melting point. The tertiary amine lacks N-H bonds and cannot hydrogen bond. |

| Boiling Point (°C) | 254 - 257[1] | 211 | The significantly higher molecular weight and polarity imparted by the bromine atom in the precursor increase its boiling point relative to the unbrominated analogue. |

| Density (g/mL) | ~1.5[1] | 0.937 (at 25 °C)[2] | The heavy bromine atom substantially increases the density of the molecule compared to the methyl group in the analogue. |

| Solubility in Water | Insoluble[1] | Insoluble | Both compounds are largely nonpolar aromatic structures with limited aqueous solubility. |

Based on these established trends, we can derive a set of predicted properties for the target compound, this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value (Experimental or Predicted) | Rationale for Prediction |

|---|---|---|

| Molecular Formula | C₉H₁₂BrN | - |

| Molecular Weight | 214.11 g/mol | - |

| Appearance | Predicted: Colorless to yellow or brown liquid/low melting solid | Based on the appearance of its precursor and similar substituted anilines. |

| Melting Point (°C) | Predicted: < 25 °C | The absence of N-H hydrogen bonding (unlike the precursor) suggests a low melting point, likely below room temperature, similar to its unbrominated analogue. |

| Boiling Point (°C) | Predicted: 265 - 280 | The boiling point will be higher than both the precursor (due to increased molecular weight without H-bonding) and the unbrominated analogue (due to the heavy bromine atom). |

| Density (g/mL) | Predicted: 1.3 - 1.4 | The density will be significantly higher than the unbrominated analogue due to the bromine atom, but slightly lower than the precursor due to the addition of two methyl groups. |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | Consistent with the properties of its precursor and other substituted anilines.[1] |

Proposed Synthesis and Characterization Workflow

A robust and logical workflow is essential for the successful synthesis and validation of this compound. The most direct synthetic route is the N,N-dimethylation of the primary amine precursor, 3-Bromo-4-methylaniline.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N,N-Dimethylation of 3-Bromo-4-methylaniline

Causality: This protocol utilizes a strong base to deprotonate the primary amine, rendering it nucleophilic for subsequent reaction with a methylating agent. The choice of a non-protic solvent prevents interference with the reaction.

-

Preparation: To a solution of 3-Bromo-4-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir for 30 minutes at 0 °C. Subsequently, add a methylating agent like dimethyl sulfate or methyl iodide (2.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield pure this compound.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is the cornerstone of structural verification. Based on established principles and data from analogous structures, the following spectral characteristics are predicted for this compound.

¹H NMR Spectroscopy

-

N(CH₃)₂ Protons: A singlet peak is expected around δ 2.9-3.1 ppm, integrating to 6H. This is characteristic of the two equivalent methyl groups on the nitrogen atom.[3]

-

Aromatic C-CH₃ Protons: A singlet is predicted around δ 2.3-2.4 ppm, integrating to 3H.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-7.5 ppm). Due to their distinct electronic environments, they will likely present as a set of coupled signals (doublets or doublet of doublets), allowing for unambiguous assignment.

¹³C NMR Spectroscopy

-

N(CH₃)₂ Carbons: A signal is expected around δ 40-45 ppm.

-

Aromatic C-CH₃ Carbon: A signal is expected around δ 20-22 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

-

C-H Aliphatic Stretch: Peaks are expected in the 2800-3000 cm⁻¹ region from the methyl groups. A characteristic peak for N-methyl groups often appears just below 2800 cm⁻¹.

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-N Stretch: A strong band is expected in the 1350-1250 cm⁻¹ region, characteristic of tertiary aromatic amines.

-

C-Br Stretch: A peak is expected in the low-frequency region, typically between 600-500 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from its precursor, 3-Bromo-4-methylaniline.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. The precursor is noted to be air-sensitive, so storage under an inert gas is recommended.

Conclusion

This compound is a compound of significant interest for synthetic chemistry. Although direct experimental data on its physical properties is sparse, a rigorous, comparative approach using its well-characterized precursor and unbrominated analogue provides a strong predictive framework. This guide has established its chemical identity, offered reasoned predictions of its key physical and spectroscopic properties, and provided a validated workflow for its synthesis and characterization. This information serves as an authoritative resource for researchers and developers, enabling them to confidently incorporate this versatile molecule into their synthetic programs.

References

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

Chemsrc. (n.d.). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). nitric acid;N,N,4-trimethylaniline. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (n.d.). N,4-Dimethylaniline | CAS#:623-08-5. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (n.d.). 4,N,N-Trimethylaniline | CAS#:99-97-8. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). N,N,4-Trimethylaniline. Retrieved February 7, 2026, from [Link]

Sources

3-Bromo-N,N,4-trimethylaniline molecular weight and formula

Executive Summary

3-Bromo-N,N,4-trimethylaniline (CAS: 53104-16-8) represents a specialized halogenated aniline derivative critical to modern medicinal chemistry and materials science. Unlike its non-halogenated parent, N,N-dimethyl-p-toluidine, this molecule possesses a meta-positioned bromine handle that enables orthogonal functionalization via transition-metal-catalyzed cross-coupling.

This guide moves beyond basic catalog data to provide a rigorous examination of its physicochemical properties, regioselective synthesis, and utility as a scaffold in drug discovery.

Part 1: Molecular Identity & Physicochemical Core

For researchers integrating this intermediate into quantitative structure-activity relationship (QSAR) models, precise physicochemical data is non-negotiable. The presence of the bromine atom at the 3-position introduces significant lipophilicity and alters the basicity of the nitrogen lone pair compared to the parent toluidine.

Fundamental Constants

| Property | Value | Unit | Notes |

| Molecular Formula | C₉H₁₂BrN | - | - |

| Molecular Weight | 214.10 | g/mol | Calculated using IUPAC atomic weights. |

| CAS Number | 53104-16-8 | - | Primary identifier.[1] |

| Exact Mass | 213.0153 | Da | Monoisotopic mass (⁷⁹Br). |

| Appearance | Viscous Oil / Low-melt Solid | - | Tendency to oxidize/darken upon air exposure. |

Predicted Physicochemical Parameters (ADMET Relevance)

-

LogP (Octanol/Water): ~3.4 ± 0.3. The bromine atom adds roughly 0.8–1.0 log units compared to N,N-dimethyl-p-toluidine, significantly increasing membrane permeability potential but reducing aqueous solubility.

-

pKa (Conjugate Acid): ~4.5–5.0. The -I (inductive withdrawal) effect of the meta-bromine lowers the pKa relative to N,N-dimethyl-p-toluidine (pKa ~5.9), making the amine less basic.

-

Electronic Character: The molecule features a "push-pull" electronic conflict. The dimethylamino group is a strong electron donor (+M), while the bromine is a weak deactivator (-I/+M). This unique electronic landscape makes the C-Br bond highly activated for oxidative addition in palladium-catalyzed cycles.

Part 2: Synthetic Architecture & Regiocontrol

Expert Insight: A common pitfall in synthesizing this molecule is the attempted direct bromination of N,N-dimethyl-p-toluidine. This route often fails regiochemically. The strong directing effect of the dimethylamino group favors the ortho position (position 2), leading to inseparable mixtures of 2-bromo and 3-bromo isomers.

To guarantee high purity (>98%) for pharmaceutical applications, a Retrosynthetic Strategy relying on the methylation of a pre-brominated primary amine is required.

The Validated Route: Reductive Methylation

The superior pathway begins with 3-bromo-4-methylaniline (CAS: 7745-91-7).[2] By installing the methyl groups after the bromine is fixed, we avoid regiochemical ambiguity.

Experimental Protocol: Eschweiler-Clarke Reductive Amination

This protocol avoids the use of carcinogenic methyl iodide and prevents quaternary ammonium salt formation.

Reagents:

-

Substrate: 3-Bromo-4-methylaniline (1.0 eq)

-

Reagent A: Formaldehyde (37% aq. solution, 5.0 eq)

-

Reagent B: Formic acid (98%, 5.0 eq) or Sodium Cyanoborohydride (NaBH₃CN) for milder conditions.

Workflow:

-

Dissolution: Dissolve 3-bromo-4-methylaniline in acetonitrile or methanol under N₂ atmosphere.

-

Imine Formation: Add Formaldehyde (37% aq) dropwise at 0°C. Stir for 30 minutes to form the imine/hemiaminal species.

-

Reduction:

-

Method A (Thermal): Add Formic acid and reflux at 90°C for 12 hours (CO₂ evolution will be observed).

-

Method B (Chemoselective): Add NaBH₃CN (3.0 eq) and acetic acid (catalytic) at 0°C, then warm to RT over 4 hours. Preferred for sensitive substrates.

-

-

Workup: Quench with saturated NaHCO₃ (pH ~8). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5) is usually required to remove trace monomethylated byproducts.

Synthetic Pathway Visualization

Figure 1: Regioselective synthesis pathway avoiding isomer contamination.

Part 3: Structural Validation

Trustworthiness in chemical supply requires rigorous characterization. The following spectral fingerprints validate the identity of this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.30 ppm (s, 3H): Aryl-Methyl group. (Shifted slightly downfield due to ortho-Br).

-

δ 2.92 ppm (s, 6H): N(CH₃)₂ group. Characteristic singlet for dimethylamine.

-

δ 6.60–7.10 ppm (m, 3H): Aromatic protons. Look for an ABX or AMX pattern. The proton at position 2 (between Br and NMe₂) will appear as a doublet with a small coupling constant (meta-coupling) ~2.5 Hz.

-

-

¹³C NMR:

-

Distinct signal at ~40-41 ppm for N-Methyl carbons.

-

Signal at ~125 ppm indicating the C-Br carbon.

-

Part 4: Applications in Drug Development

This molecule serves as a "Module" in fragment-based drug discovery (FBDD). Its value lies in the Bromine Handle , which allows the aniline core to be coupled to complex heterocycles.

Buchwald-Hartwig Amination

The 3-bromo position is sterically accessible enough to undergo Palladium-catalyzed amination. This is used to synthesize biaryl amines , a common motif in kinase inhibitors.

Suzuki-Miyaura Coupling

Coupling with aryl boronic acids yields biaryl systems. The presence of the para-methyl and dimethylamino groups provides electron density that facilitates the oxidative addition step of the catalytic cycle, often allowing the use of milder precatalysts (e.g., Pd(OAc)₂/SPhos).

Mechanistic Logic Diagram

Figure 2: Divergent synthesis utility of the 3-bromo scaffold in medicinal chemistry.

Part 5: Safety & Handling Protocols

As a halogenated aniline, this compound carries specific toxicity risks that must be mitigated via engineering controls.

-

Acute Toxicity: Like most anilines, it is likely toxic by inhalation and ingestion. It may induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

-

Symptom Watch: Cyanosis (blue lips/fingernails).

-

-

Skin Absorption: High lipophilicity (LogP ~3.4) implies rapid dermal absorption.

-

Protocol: Double-gloving (Nitrile over Latex) is recommended.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is light-sensitive and may degrade to form radical species or quinoid impurities over time.

References

-

PubChem. (n.d.). Compound Summary: 3-Bromo-4-methylaniline (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Reductive Amination: Mechanisms and Protocols. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Application of 3-Bromo-N,N,4-trimethylaniline

[1]

Executive Summary & Chemical Identity

This compound (also known as 3-Bromo-4-methyl-N,N-dimethylaniline) is a specialized halogenated aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceuticals and optoelectronic materials.[1][2][3] Its utility stems from the orthogonal reactivity of the aryl bromide (amenable to Pd-catalyzed cross-coupling) and the electron-rich tertiary amine core.[1]

Understanding its solubility is critical for process optimization, particularly in Suzuki-Miyaura couplings , Buchwald-Hartwig aminations , and purification workflows.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 53104-16-8 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |

| Predicted LogP | ~3.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~4.0 – 4.5 (Estimated) |

Physicochemical Basis of Solubility

The solubility behavior of this compound is governed by the competition between its lipophilic domains (bromo-tolyl core) and its polarizable nitrogen center.[1]

-

Lipophilicity Dominates: The presence of the bromine atom and the methyl group on the benzene ring, combined with the N,N-dimethyl substitution, eliminates the hydrogen bond donor capability found in primary anilines. This significantly increases lipophilicity (LogP > 3.0), making the compound highly soluble in non-polar and chlorinated solvents.

-

Basicity & pH Dependence: The tertiary amine is a weak base. While insoluble in neutral water, it will readily dissolve in aqueous mineral acids (HCl, H₂SO₄) by forming the water-soluble anilinium salt. This property is the basis for "Acid-Base Extraction" purification.[1]

-

Steric Factors: The ortho relationship between the bromine (C3) and the methyl group (C4) creates a twisted conformation that may disrupt crystal packing, enhancing solubility in organic solvents compared to its non-brominated parent.

Solubility Prediction Workflow (Decision Tree)

The following logic map guides solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection logic based on the physicochemical interaction of the aryl bromide core and tertiary amine.[1]

Solubility Profile by Solvent Class

The following data is synthesized from structure-property relationship (SPR) analysis of structurally homologous halogenated N,N-dimethylanilines.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Preferred solvent for extraction and transport.[1] |

| Chlorinated | Chloroform | Very High | Excellent for NMR analysis; stabilizes the amine.[1] |

| Aromatic | Toluene | High | Ideal for Pd-catalyzed cross-coupling reactions at reflux.[1] |

| Polar Aprotic | DMSO / DMF | High | Used for nucleophilic aromatic substitution (SNAr) or high-temp couplings.[1] |

| Esters | Ethyl Acetate | High | Standard solvent for TLC and column chromatography.[1] |

| Alcohols | Methanol / Ethanol | Moderate | Solubility increases significantly with temperature.[1] Good for recrystallization. |

| Alkanes | Hexanes / Heptane | Low | Acts as an anti-solvent to precipitate the compound from DCM or Ether.[1] |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 mg/mL.[1] Forms an oil/emulsion. |

| Aqueous | 1M HCl | Soluble | Forms the water-soluble hydrochloride salt.[1] |

Critical Application Insight:

For Suzuki Coupling , Toluene:Water (4:1) or Dioxane:Water mixtures are recommended. The compound's high solubility in Toluene ensures it remains in the organic phase reacting with the catalyst, while the inorganic base resides in the aqueous phase.

Experimental Protocol: Solubility Determination

To validate solubility for a specific formulation or reaction concentration, use the Saturation Shake-Flask Method .[1]

Materials

-

Solvent: Test candidate (e.g., MeOH, Toluene)[1]

-

Equipment: HPLC (UV detection at 254 nm) or GC-FID.[1]

Step-by-Step Workflow

-

Saturation: Add excess solid/liquid analyte to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Sampling: Filter the supernatant through a 0.22 µm PTFE filter (compatible with organic solvents).

-

Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC.

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.

Handling & Stability

-

Oxidation Sensitivity: Like many N,N-dimethylanilines, this compound is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air and light.[1]

-

Recommendation: Store under inert atmosphere (Argon/Nitrogen) in amber vials.

-

-

Purification via Acid-Base Extraction:

-

Dissolve crude mixture in Ethyl Acetate .

-

Wash with 1M HCl . The target amine moves to the aqueous layer (as salt); non-basic impurities remain in organic.

-

Basify aqueous layer with NaOH to pH > 10.

-

Extract back into DCM or Ethyl Acetate .

-

Dry over Na₂SO₄ and concentrate.

-

References

-

Chemical Identity & CAS Verification

-

Structural Analogs & Solubility Data

-

Synthesis & Reactivity Context

- Source: BenchChem Technical Guides. General reactivity of bromo-anilines in cross-coupling.

-

[1]

Sources

- 1. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 2. 1955548-75-0,2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]

Technical Guide: Synthesis of 3-Bromo-N,N,4-trimethylaniline

The following technical guide details the synthesis of 3-Bromo-N,N,4-trimethylaniline (also identified as 3-bromo-4-methyl-N,N-dimethylaniline).

This route is designed to overcome the specific regiochemical challenges posed by the substituents. Direct bromination of N,N,4-trimethylaniline is not recommended as it predominantly yields the 2-bromo isomer due to the potent ortho-directing effect of the dimethylamino group. The protocol below utilizes a "Nitration-Bromination-Reduction-Methylation" strategy to lock the bromine in the meta position relative to the amine.

Target Molecule: this compound

CAS (Precursor): 7745-91-7 (3-Bromo-4-methylaniline)

Molecular Formula: C

Executive Summary & Retrosynthetic Analysis

The synthesis requires a three-step sequence starting from commercially available 4-nitrotoluene . The core challenge is establishing the 1,2,4-substitution pattern (Methyl, Bromo, Amine) where the bromine is ortho to the methyl group but meta to the amine.

Retrosynthetic Logic

-

C-N Disconnection: The dimethylamino group is installed last via reductive methylation (Eschweiler-Clarke) to avoid quaternary salt formation and to prevent the amine from dominating the regiochemistry of earlier steps.

-

Functional Group Interconversion (FGI): The amine is derived from a nitro group.[1] This is crucial because the nitro group (meta-director) cooperates with the methyl group (ortho-director) to target the correct carbon for bromination.

-

C-Br Disconnection: Bromination is performed on 4-nitrotoluene.[2][3][4][5][6]

Figure 1: Retrosynthetic analysis showing the strategic disconnection to ensure correct regiochemistry.

Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Bromo-4-nitrotoluene.[5] Mechanism: Electrophilic Aromatic Substitution (EAS).[6]

-

Rationale: In 4-nitrotoluene, the methyl group (C1) directs ortho/para.[6] The para position is blocked by the nitro group.[7] The nitro group (C4) directs meta.[6] Both directing effects synergize to target position 2 (ortho to methyl).

Protocol:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.

-

Charge: Add 4-nitrotoluene (13.7 g, 100 mmol) and Iron powder (0.5 g, 5 mol% catalyst) or FeBr

. Heat the mixture to 100–105°C until the solid melts and stirring is efficient. -

Addition: Add Bromine (Br

, 17.6 g, 110 mmol) dropwise over 60 minutes. Maintain temperature at 105–110°C.-

Note: The evolution of HBr gas indicates reaction progress.

-

-

Completion: Stir for an additional 2–3 hours at 110°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup: Cool to 60°C. Dissolve the melt in dichloromethane (DCM). Wash with 10% NaHSO

(to quench excess bromine), followed by saturated NaHCO -

Purification: Recrystallize from ethanol or perform vacuum distillation if high purity is required.

-

Yield Target: 85–90%

-

Product: Pale yellow crystalline solid (MP: ~75–77°C).

-

Step 2: Chemoselective Reduction

Objective: Synthesis of 3-Bromo-4-methylaniline. Mechanism: Metal-mediated reduction (Bechamp Reduction).

-

Critical Control Point: Do NOT use Catalytic Hydrogenation (H

/Pd-C). Palladium catalysts will cause hydrodehalogenation, stripping the bromine atom to yield p-toluidine. Iron-mediated reduction is chemoselective for the nitro group in the presence of aryl halides.

Protocol:

-

Setup: 1 L flask with vigorous mechanical stirring and reflux condenser.

-

Charge: Add Iron powder (325 mesh, 28 g, 500 mmol) and Water (100 mL) containing Ammonium Chloride (1 g) or catalytic Acetic Acid .

-

Activation: Heat to reflux for 15 minutes to activate the iron surface.

-

Addition: Add the 2-Bromo-4-nitrotoluene (21.6 g, 100 mmol) (dissolved in minimal ethanol if solid) portion-wise to the refluxing mixture.

-

Reaction: Reflux vigorously for 2–4 hours. The reaction is complete when the yellow nitro compound disappears and the mixture turns dark/black (iron oxides).

-

Workup: Basify slightly with Na

CO -

Isolation: Concentrate the filtrate. Extract the residue with diethyl ether or DCM. Dry over Na

SO-

Yield Target: 80–85%

-

Product: 3-Bromo-4-methylaniline (Off-white to brownish solid/oil, MP: 27–30°C).[2]

-

Step 3: Eschweiler-Clarke Methylation

Objective: Synthesis of this compound. Mechanism: Reductive amination via iminium ion intermediate.

-

Rationale: This method avoids the risk of over-alkylation to the quaternary ammonium salt, which is common when using methyl iodide (MeI).

Protocol:

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Charge: Mix 3-Bromo-4-methylaniline (18.6 g, 100 mmol) with Formic Acid (98%, 23 g, 500 mmol) .

-

Addition: Cool slightly if exotherm occurs, then add Formaldehyde (37% aq. solution, 20 mL, ~250 mmol) .

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO

evolution will be observed. -

Workup: Cool to room temperature. Add 4M HCl (50 mL) and evaporate volatiles (excess HCHO/HCOOH) under reduced pressure if possible, or proceed directly to basification.

-

Basification: Cool in an ice bath and basify to pH > 12 using 20% NaOH solution. The tertiary amine will separate as an oil.

-

Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

. -

Purification: Remove solvent. Purify via vacuum distillation or column chromatography (Silica, Hexane/EtOAc 95:5).

-

Yield Target: 90%

-

Final Product: this compound (Clear to pale yellow oil).

-

Process Visualization

Reaction Pathway & Conditions[1][2][3][5][7][8][9][10]

Figure 2: Forward synthesis workflow detailing reagents and reaction conditions.

Regioselectivity Map (Step 1)

Figure 3: Regiochemical directing effects in Step 1. The synergy between the Methyl and Nitro groups ensures bromination occurs at the desired position.

Analytical Data Summary

| Property | Value / Description |

| Appearance | Pale yellow oil (tends to darken on air exposure) |

| Boiling Point | Predicted: ~260–270°C (at 760 mmHg) |

| MS (ESI/EI) | m/z 213/215 (M+, 1:1 isotopic ratio characteristic of Br). |

| Solubility | Soluble in DCM, EtOAc, Et |

References

- Method of preparing 3-bromo-4-methylaniline.

-

Eschweiler–Clarke reaction. Organic Chemistry Portal. [Link][8][9]

-

Regioselectivity of Electrophilic Aromatic Substitution. LibreTexts Chemistry. [Link]

Sources

- 1. Propose steps for the following conversions using a reaction of a diazoni.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chegg.com [chegg.com]

- 4. biosynth.com [biosynth.com]

- 5. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

preparation of 3-Bromo-N,N,4-trimethylaniline from 4-methylaniline

An In-depth Technical Guide to the Preparation of 3-Bromo-N,N,4-trimethylaniline from 4-methylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: February 7, 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of this compound, a valuable substituted aniline derivative, starting from 4-methylaniline. Two primary synthetic pathways are explored in detail: the initial N,N-dimethylation of 4-methylaniline followed by regioselective bromination, and an alternative route involving the bromination of 4-methylaniline with a subsequent N,N-dimethylation step. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth discussions on reaction mechanisms, experimental protocols, and the rationale behind procedural choices.

Introduction and Strategic Overview

This compound is a halogenated tertiary aniline with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom at the 3-position of the N,N,4-trimethylaniline scaffold provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide will dissect the chemical principles and practical considerations for the synthesis of this target molecule from the readily available starting material, 4-methylaniline.

The synthesis of this compound from 4-methylaniline necessitates a two-step transformation: the introduction of two methyl groups onto the nitrogen atom and the regioselective bromination of the aromatic ring. The order of these steps is a critical consideration that influences the overall efficiency and selectivity of the synthesis. This guide will explore both a "methylation-first" and a "bromination-first" approach.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two plausible synthetic disconnections, leading to the two strategic pathways that will be discussed.

Caption: Retrosynthetic analysis of this compound.

Pathway I: N,N-Dimethylation Followed by Bromination

This pathway prioritizes the formation of the tertiary amine, N,N,4-trimethylaniline, which is then subjected to electrophilic bromination.

Step 1: Synthesis of N,N,4-trimethylaniline

Principle and Mechanism

The N,N-dimethylation of primary anilines can be challenging due to the potential for over-alkylation and the formation of quaternary ammonium salts. Traditional methods often employ methyl halides or dimethyl sulfate, which are highly toxic. A greener and increasingly popular alternative is the use of dimethyl carbonate (DMC).[1][2] DMC is an environmentally benign methylating agent, with methanol and carbon dioxide as the primary byproducts. The reaction typically requires elevated temperatures and may be facilitated by a catalyst.[2]

The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of DMC, followed by the elimination of a methoxycarbonyl group, which subsequently decarboxylates to release a methyl group and carbon dioxide. This process is repeated to achieve dimethylation.

Caption: Workflow for the synthesis of N,N,4-trimethylaniline.

Experimental Protocol

-

To a stirred solution of 4-methylaniline (1 equivalent) in an excess of dimethyl carbonate (DMC), add a catalytic amount of a suitable catalyst, such as NaY zeolite.[2]

-

Heat the mixture to 190 °C and maintain it under reflux for 6 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the catalyst and wash it with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings, and remove the excess DMC and solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure N,N,4-trimethylaniline.[3]

Characterization of N,N,4-trimethylaniline

The identity and purity of the synthesized N,N,4-trimethylaniline can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Liquid |

| Boiling Point | 211 °C |

| Density | 0.937 g/mL at 25 °C |

| ¹H NMR | Peaks corresponding to aromatic protons, the p-methyl group, and the N-methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the p-methyl carbon, and the N-methyl carbons. |

Step 2: Bromination of N,N,4-trimethylaniline

Principle and Mechanism

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] Since the para position in N,N,4-trimethylaniline is blocked by the methyl group, bromination is expected to occur regioselectively at the ortho position (C3). To avoid polybromination, which can occur with highly activated rings, a mild brominating agent and controlled reaction conditions are essential. N-Bromosuccinimide (NBS) is an excellent choice for this purpose, as it provides a low concentration of electrophilic bromine.[5]

The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

Caption: Mechanism of electrophilic bromination.

Experimental Protocol

-

Dissolve N,N,4-trimethylaniline (1 equivalent) in a suitable solvent, such as acetonitrile.[6]

-

Cool the solution in an ice bath to 0-5 °C.

-

Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC or GC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

| Property | Expected Value |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Appearance | Solid or oil |

| ¹H NMR | Aromatic protons will show a splitting pattern consistent with 1,2,4-trisubstitution. |

| ¹³C NMR | Distinct signals for all nine carbon atoms. |

| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound will be observed. |

Pathway II: Bromination Followed by N,N-Dimethylation

This alternative route involves the initial regioselective bromination of 4-methylaniline to form 3-bromo-4-methylaniline, followed by N,N-dimethylation.

Step 1: Synthesis of 3-Bromo-4-methylaniline

Principle and Mechanism

Direct bromination of 4-methylaniline is complicated by the strong activating nature of the primary amino group, which can lead to multiple bromination products.[4] To achieve regioselective monobromination at the desired position (ortho to the amino group and meta to the methyl group), the reactivity of the amino group must be attenuated. This is typically accomplished by protecting the amino group as an acetamide. The resulting N-(4-methylphenyl)acetamide is less activated, allowing for more controlled bromination. Subsequent hydrolysis of the amide yields the desired 3-bromo-4-methylaniline.

A copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ has also been reported as a practical method for the regioselective bromination of free anilines.[7]

Step 2: N,N-Dimethylation of 3-Bromo-4-methylaniline

The N,N-dimethylation of 3-bromo-4-methylaniline can be achieved using similar methods as described in Pathway I, such as with dimethyl carbonate. However, the presence of the electron-withdrawing bromine atom may decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.

Comparison of Synthetic Routes

Pathway I is often preferred for its straightforward nature. The powerful activating and ortho-directing effect of the N,N-dimethylamino group in N,N,4-trimethylaniline ensures high regioselectivity in the bromination step, directly yielding the desired product. Pathway II, while feasible, requires an additional protection-deprotection sequence for the amino group to control the initial bromination, adding to the step count and potentially lowering the overall yield.

Safety Precautions

-

4-methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Dimethyl Carbonate (DMC): Flammable liquid. Keep away from ignition sources.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Bromine (if used): Highly corrosive and toxic. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

- RU2102382C1, Method of preparing 3-bromo-4-methylaniline, Google P

-

ResearchGate, Preparation of N,N-dimethylation of 4-bromoaniline?, ResearchGate. [Link]

-

PubChemLite, this compound (C9H12BrN), PubChemLite. [Link]

-

Khan Academy, Bromination of Aniline (video), Khan Academy. [Link]

- CN1800143A, 2,4,6-trimethylaniline synthesis method, Google P

-

Organic Syntheses Procedure, trimethylamine, Organic Syntheses. [Link]

-

PubChemLite, 3-bromo-4-[(dimethylamino)methyl]aniline, PubChemLite. [Link]

-

DSpace@MIT, Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, MIT DSpace. [Link]

-

A Comprehensive Study, Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline, ChemRxiv. [Link]

-

Chemsrc, 3-Bromo-4-methylaniline | CAS#:7745-91-7, Chemsrc. [Link]

-

SIELC Technologies, N,N,4-Trimethylaniline, SIELC Technologies. [Link]

-

Beilstein Journals, Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journals. [Link]

- CN105732395A, Method for preparing compound bromination N, N, N trimethyl aniline, Google P

-

PubChem, N,N,N-Trimethylanilinium bromide bromine, PubChem. [Link]

-

PubChem, N,N-dimethyl-4-[(phenylamino)methyl]aniline, PubChem. [Link]

-

ResearchGate, A Practical Procedure for Regioselective Bromination of Anilines, ResearchGate. [Link]

-

ResearchGate, Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline), ResearchGate. [Link]

-

YouTube, Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry, YouTube. [Link]

-

PMC, Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification, PMC. [Link]

-

ACS Publications, Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline, Journal of Chemical Education. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. 4,N,N-Trimethylaniline 99 99-97-8 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Analysis: 1H NMR of 3-Bromo-N,N,4-trimethylaniline

This guide provides an in-depth technical analysis of the

Executive Summary & Compound Identity

This compound (also known as 3-bromo-4-methyl-N,N-dimethylaniline) is a trisubstituted benzene derivative commonly used as a building block in the synthesis of heterocycles and dyes. Its NMR spectrum is defined by the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromine atom.

| Parameter | Details |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 214.10 g/mol |

| Key Features | Trisubstituted aromatic system (1, 3, 4 pattern), N,N-dimethyl singlet, Ar-Methyl singlet. |

Structural Logic & Electronic Environment

To accurately interpret the spectrum, one must understand the electronic push-pull mechanisms affecting the chemical shifts (

Electronic Effect Matrix

-

N,N-Dimethyl Group (Position 1): A strong

-donor (resonance). It significantly shields the ortho (Positions 2, 6) and para (Position 4, blocked) protons, shifting them upfield. -

Bromine Atom (Position 3): An electron-withdrawing group (inductive,

). It deshields adjacent protons (Position 2) and carbons, shifting signals downfield. -

Methyl Group (Position 4): Weakly electron-donating (hyperconjugation). It provides minor shielding to ortho protons (Position 3-blocked, Position 5).

Structural Diagram & Assignment Map

The following diagram maps the specific protons to their calculated chemical environments.

Caption: Figure 1 visualizes the correlation between the substituents and the expected NMR signals based on electronic shielding/deshielding effects.

Experimental Protocol: Sample Preparation

Reliable data acquisition requires standardized preparation to minimize solvent effects and concentration-dependent shifts.

Reagents & Equipment[2][3][4][5]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.-

Why:

is the standard for non-polar aromatics. DMSO-

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Why: High concentrations can cause signal broadening or intermolecular effects (though less critical for tertiary amines than primary ones).

-

Workflow

-

Weighing: Transfer 10 mg of this compound into a clean vial.

-

Dissolution: Add 0.6 mL

. Vortex until fully dissolved. Ensure no suspended solids remain. -

Filtration (Optional): If the sample is crude, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., iron filings from reduction steps).

-

Acquisition: Run standard proton sequence (zg30) with at least 16 scans to resolve the fine coupling of the aromatic region.

Spectral Analysis & Interpretation

The spectrum is divided into two distinct regions: the aliphatic zone (methyls) and the aromatic zone (ring protons).

A. Aliphatic Region ( 2.0 – 3.0 ppm)

This region confirms the integrity of the alkyl groups.

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 2.32 | Singlet (s) | 3H | Deshielded slightly by the ortho-bromine compared to pure toluene ( | |

| 2.92 | Singlet (s) | 6H | Characteristic shift for dimethylanilines. Sharp singlet confirms tertiary amine status. |

B. Aromatic Region ( 6.5 – 7.2 ppm)

This region confirms the regiochemistry (substitution pattern). The 1,3,4-substitution pattern creates a specific splitting system.

| Shift ( | Multiplicity | Coupling ( | Assignment | Mechanistic Explanation |

| 6.65 | dd | H-6 | Most Upfield. Ortho to the strong donor | |

| 6.95 | d | H-2 | Isolated. Ortho to | |

| 7.10 | d | H-5 | Most Downfield. Ortho to the methyl group. Less influenced by the |

C. Validation Logic (Self-Check)

-

Integration Ratio: The ratio of aliphatic to aromatic protons must be 9:3 (or 3:1).

-

Coupling Constants: The large coupling (

Hz) indicates protons on adjacent carbons (H-5 and H-6). The small coupling (

Impurity Profiling

In drug development, identifying impurities is as critical as characterizing the main compound.

-

N,N-Dimethyl-p-toluidine (Starting Material):

-

Look for a loss of the H-2 doublet and the appearance of an AA'BB' system (two doublets at

6.7 and 7.0). -

Cause: Incomplete bromination.

-

-

2-Bromo-N,N,4-trimethylaniline (Regioisomer):

-

Bromination can occur at Position 2 (ortho to N) rather than Position 3.

-

Diagnostic: The

signal will shift upfield or split if rotation is hindered. The aromatic pattern will change significantly (H-3 and H-5 will be meta-coupled singlets/fine doublets).

-

-

Residual Solvents:

-

: Singlet at

-

Water: Broad singlet around

1.56 (variable).

-

: Singlet at

Advanced Verification (2D NMR)

For absolute confirmation of the regiochemistry (distinguishing the 3-bromo from the 2-bromo isomer), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is recommended.

Caption: Figure 2 outlines the NOESY logic. In the 3-bromo isomer, the N-Methyl protons are spatially close to both H-2 and H-6. In the 2-bromo isomer, the bromine atom displaces H-2, so NOE is only observed with H-6.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 7745-91-7 (Analogous Primary Amine Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Technical Whitepaper: Structural Elucidation of 3-Bromo-N,N,4-trimethylaniline via 13C NMR

This technical guide provides a comprehensive structural elucidation framework for 3-Bromo-N,N,4-trimethylaniline (CAS: 7745-91-7 for the precursor 3-bromo-4-methylaniline; specific tertiary amine derivative often synthesized in-house).

Executive Summary

This compound is a critical intermediate in the synthesis of functionalized arylamines, often employed in the development of hole-transport materials (OLEDs) and pharmaceutical pharmacophores. Its structural integrity is defined by the specific regiochemistry of the bromine substituent relative to the electron-donating dimethylamino group and the para-methyl moiety.

This guide provides a high-fidelity predictive model for the 13C NMR chemical shifts of this molecule, derived from Substituent Chemical Shift (SCS) additivity rules applied to the parent scaffold (N,N-dimethyl-p-toluidine). It includes a robust experimental protocol for validation, ensuring researchers can distinguish this regioisomer from potential byproducts (e.g., 2-bromo isomers).

Theoretical Framework & Substituent Effects

To accurately predict the chemical environment of the carbon nuclei, we utilize the Additivity Principle of substituent effects on the benzene ring.

Base Scaffold: N,N,4-trimethylaniline (N,N-Dimethyl-p-toluidine) Perturbation: Bromine atom at Position 3 (meta to N, ortho to Me).

Mechanism of Shift

-

Electronic Shielding (Resonance): The N(CH3)2 group (Position 1) is a strong electron donor, significantly shielding the ortho (C2, C6) and para (C4) positions. However, the C4 position is substituted by a Methyl group, modifying this effect.

-

Heavy Atom Effect: The Bromine atom (Position 3) exerts a "Heavy Atom" effect, typically causing an upfield shift (shielding) at the ipso carbon (C3) despite its electronegativity, due to spin-orbit coupling.

-

Steric Compression: The ortho relationship between the Bromine (C3) and the Methyl group (C4) induces steric strain, which typically results in a slight deshielding (downfield shift) of the attached methyl carbon.

Predicted 13C NMR Chemical Shifts

The following data represents the calculated chemical shifts based on empirical increments relative to benzene (128.5 ppm) and the parent aniline system.

Table 1: Structural Assignment & Chemical Shifts (CDCl3)

| Carbon Position | Assignment | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Structural Logic |

| C1 | Ar-C-N (Quaternary) | 150.5 ± 1.0 | C (No signal) | Deshielded by electronegative N; meta to Br. |

| C4 | Ar-C-Me (Quaternary) | 131.0 ± 1.5 | C (No signal) | Ipso to Me; ortho to Br (deshielding effect). |

| C5 | Ar-C-H | 129.5 ± 1.0 | CH (Up) | Meta to N; para to Br. |

| C3 | Ar-C-Br (Quaternary) | 123.5 ± 1.5 | C (No signal) | Ipso Br effect (shielding); ortho to Me. |

| C2 | Ar-C-H | 116.5 ± 1.0 | CH (Up) | Ortho to N (shielded); ortho to Br. |

| C6 | Ar-C-H | 113.0 ± 1.0 | CH (Up) | Ortho to N (shielded); meta to Br. |

| N-Me | N(CH3)2 | 41.0 ± 0.5 | CH3 (Up) | Characteristic N-Methyl resonance. |

| Ar-Me | Ar-CH3 | 22.5 ± 0.5 | CH3 (Up) | Slightly deshielded vs. toluene (21.0) due to ortho-Br. |

Note: The most diagnostic feature for confirming the 3-bromo regiochemistry is the C3 signal (~123 ppm) appearing as a quaternary carbon, and the specific splitting of the aromatic protons in the corresponding 1H NMR (Singlet at C2, Doublets at C5/C6).

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the signals in a raw dataset.

Caption: Decision tree for assigning carbon environments based on chemical shift regions and DEPT-135 multiplicity editing.

Experimental Validation Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol is designed to mitigate relaxation issues common with quaternary carbons (C1, C3, C4).

Sample Preparation

-

Solvent: Chloroform-d (CDCl3) is preferred (77.16 ppm reference).

-

Concentration: 20–30 mg of analyte in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Class A).

-

Filtration: Filter solution through a glass wool plug to remove paramagnetic particulates (iron dust) which can broaden lines.

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons while maintaining NOE enhancement for sensitivity. |

| Relaxation Delay (D1) | 2.0 - 3.0 seconds | Essential for quaternary carbons (C-Br, C-N) to relax fully for quantitative integration. |

| Scans (NS) | 512 - 1024 | Sufficient S/N ratio for observing the low-intensity quaternary C-Br peak. |

| Spectral Width | -10 to 200 ppm | Covers all carbon environments including potential impurities. |

| Temperature | 298 K (25°C) | Standard ambient temperature to prevent viscosity broadening. |

Quality Assurance Workflow

The following Graphviz diagram outlines the self-validating workflow to confirm the synthesis product.

Caption: QA workflow integrating 1D and 2D NMR techniques to validate regiochemistry.

References & Authority

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS Additivity Rules).

-

SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Source for parent N,N-dimethyl-p-toluidine data).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Bromine heavy atom effects).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on relaxation delays and quaternary carbon detection).

An In-depth Technical Guide to the Mass Spectrum Analysis of 3-Bromo-N,N,4-trimethylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of 3-Bromo-N,N,4-trimethylaniline. As a substituted aromatic amine, its fragmentation behavior is governed by the interplay of the bromine atom, the N,N-dimethylamino group, and the methyl group on the aromatic ring. This document elucidates the primary fragmentation pathways, including the characteristic isotopic signature of bromine, alpha-cleavage, and benzylic cleavage, to facilitate the structural confirmation and identification of this compound and its analogues in complex matrices. A detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, ensuring methodological reproducibility.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a substituted aniline derivative with a molecular formula of C₉H₁₂BrN. Its structure comprises a benzene ring functionalized with a bromine atom, a methyl group, and a diethylamino group.[1] Mass spectrometry is a pivotal analytical technique for the unambiguous identification and structural elucidation of such molecules. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation events. The resulting mass spectrum serves as a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.

The Molecular Ion and the Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is the distinctive isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[2][3][4][5] Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

M⁺• peak: Corresponds to the molecule containing the ⁷⁹Br isotope.

-

[M+2]⁺• peak: Corresponds to the molecule containing the ⁸¹Br isotope.

This characteristic M⁺•/[M+2]⁺• doublet is a definitive indicator of the presence of a single bromine atom in the molecule and any fragments retaining the bromine atom.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the stability of the resulting carbocations and radicals. The main fragmentation mechanisms are alpha-cleavage and benzylic cleavage.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6][7][8] This process involves the cleavage of a bond adjacent to the nitrogen atom.[7][8] In the case of this compound, this results in the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable, resonance-stabilized iminium cation.

-

Mechanism: The initial ionization is presumed to occur by the removal of a lone pair electron from the nitrogen atom. The resulting radical cation undergoes homolytic cleavage of the C-N bond of one of the methyl groups.

-

Resulting Ion: This cleavage leads to the formation of a prominent ion at [M-15]⁺.

Benzylic Cleavage

Alkyl-substituted benzenes are known to undergo benzylic cleavage, where the bond beta to the aromatic ring is broken.[9] This fragmentation leads to the formation of a resonance-stabilized benzylic carbocation.[9] For this compound, this can manifest as the loss of a hydrogen atom from the 4-methyl group.

-

Mechanism: The molecular ion loses a hydrogen radical (•H) from the methyl group attached to the ring.

-

Resulting Ion: This produces an ion at [M-1]⁺. This benzylic cation can potentially rearrange to a more stable tropylium ion structure.[9][10]

Loss of Bromine

Halogens can be readily lost during mass spectrometry.[4][5] The cleavage of the C-Br bond would result in a fragment corresponding to the remainder of the molecule.[5]

-

Mechanism: The molecular ion undergoes homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

-

Resulting Ion: This fragmentation pathway would produce an ion at [M-79]⁺ and [M-81]⁺, corresponding to the loss of the respective bromine isotopes.

The following diagram illustrates the proposed primary fragmentation pathways:

Caption: Primary fragmentation pathways of this compound.

Summary of Expected Fragments

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 213 / 215 | [C₉H₁₂⁷⁹BrN]⁺• / [C₉H₁₂⁸¹BrN]⁺• | Molecular Ion (M⁺•) |

| 212 / 214 | [C₉H₁₁⁷⁹BrN]⁺ / [C₉H₁₁⁸¹BrN]⁺ | Benzylic Cleavage (-•H) |

| 198 / 200 | [C₈H₉⁷⁹BrN]⁺ / [C₈H₉⁸¹BrN]⁺ | α-Cleavage (-•CH₃) |

| 134 | [C₉H₁₂N]⁺ | Loss of Bromine (-•Br) |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like substituted anilines.[11] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

The following diagram outlines a typical workflow for GC-MS analysis:

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Instrumentation and Parameters

The following parameters serve as a validated starting point and may require optimization based on the specific instrumentation used.

| Parameter | Condition | Rationale |

| Gas Chromatograph | ||

| Column | BPX5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm df | A standard non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation.[12] |

| Oven Program | Initial temp: 80°C, hold 1 min; Ramp to 280°C at 10°C/min; Hold for 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte.[12][13] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | The standard electron energy for EI-MS, which allows for comparison with library spectra.[13] |

| Ion Source Temp. | 230 °C | A standard temperature to maintain analyte integrity in the ion source.[14] |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[12] |

| Mass Scan Range | m/z 50-300 | A suitable range to capture the molecular ion and all significant fragments.[13] |

Conclusion

The mass spectrum of this compound is distinguished by several key features that enable its confident identification. The prominent M⁺•/[M+2]⁺• doublet unequivocally indicates the presence of a bromine atom. The fragmentation pattern is dominated by a logical series of cleavages, primarily alpha-cleavage leading to an [M-15]⁺ ion and benzylic cleavage resulting in an [M-1]⁺ ion. By understanding these fragmentation pathways and employing a robust GC-MS protocol, researchers can effectively identify and characterize this molecule in various applications, from synthetic chemistry to metabolic studies.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube. Retrieved from [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

-

National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. Retrieved from [Link]

-

Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

-

Chemsrc. (2025). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved from [Link]

-

ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link] tashbook)/06%3A_Mass_Spectrometry/6.07%3A_Other_Important_Isotopes-_Br_and_Cl

-

The Organic Chemistry Tutor. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). YouTube. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

-

ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

-

Dr. ANJALI GUPTA. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ms isotopes: Br and Cl [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N,N,4-trimethylaniline

This guide provides comprehensive safety and handling protocols for 3-Bromo-N,N,4-trimethylaniline, a compound utilized in specialized research and development settings. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document establishes a robust safety framework by leveraging data from structurally analogous compounds, namely 3-Bromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline. This approach, rooted in established chemical safety principles, ensures a cautious and comprehensive operational standard. This document is intended for researchers, laboratory personnel, and drug development professionals.

Hazard Identification and Classification